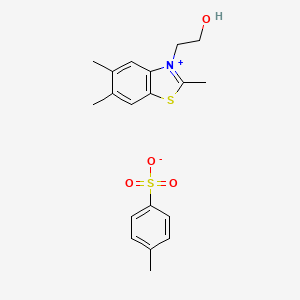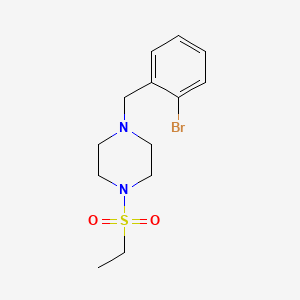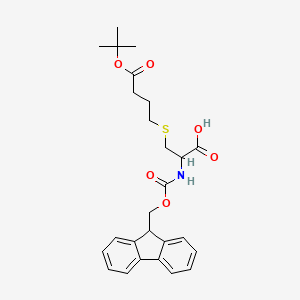
4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-(1,3-dioxo-3a,4,7,7a-tetrahidro-1H-isoindol-2(3H)-il)benzoico es un complejo compuesto orgánico que presenta un grupo de ácido benzoico unido a una estructura de tetrahidroisoindol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-(1,3-dioxo-3a,4,7,7a-tetrahidro-1H-isoindol-2(3H)-il)benzoico típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la ciclización de un precursor adecuado para formar el anillo de tetrahidroisoindol, seguido de la introducción del grupo ácido benzoico a través de una reacción de sustitución. Las condiciones de reacción a menudo requieren catalizadores específicos, solventes y control de temperatura para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar reactores por lotes a gran escala donde las condiciones de reacción se optimizan para la máxima eficiencia. El uso de reactores de flujo continuo también puede considerarse para mejorar la escalabilidad y la consistencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-(1,3-dioxo-3a,4,7,7a-tetrahidro-1H-isoindol-2(3H)-il)benzoico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes derivados, dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula, potencialmente alterando su reactividad y propiedades.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y electrófilos para reacciones de sustitución. Las condiciones típicamente implican temperaturas controladas, solventes específicos y, a veces, el uso de catalizadores para facilitar las reacciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de ácidos carboxílicos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo aromático.
Aplicaciones Científicas De Investigación
El ácido 4-(1,3-dioxo-3a,4,7,7a-tetrahidro-1H-isoindol-2(3H)-il)benzoico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: El compuesto se puede estudiar por su posible actividad biológica e interacciones con biomoléculas.
Medicina: La investigación puede explorar su potencial como intermedio farmacéutico o ingrediente activo.
Industria: Se puede utilizar en el desarrollo de nuevos materiales, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo por el cual el ácido 4-(1,3-dioxo-3a,4,7,7a-tetrahidro-1H-isoindol-2(3H)-il)benzoico ejerce sus efectos depende de su aplicación específica. En sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, influyendo en varias vías bioquímicas. El mecanismo exacto requeriría estudios detallados para dilucidarlo.
Comparación Con Compuestos Similares
Compuestos similares
Derivados del ácido ftálico: Los compuestos con características estructurales similares, como el ácido ftálico y sus derivados, se pueden comparar para destacar las propiedades únicas del ácido 4-(1,3-dioxo-3a,4,7,7a-tetrahidro-1H-isoindol-2(3H)-il)benzoico.
Derivados de isoindol: Otros compuestos basados en isoindol pueden proporcionar información sobre la reactividad y las aplicaciones de la estructura de tetrahidroisoindol.
Singularidad
La singularidad del ácido 4-(1,3-dioxo-3a,4,7,7a-tetrahidro-1H-isoindol-2(3H)-il)benzoico radica en su combinación de los grupos ácido benzoico y tetrahidroisoindol, que pueden conferir propiedades químicas y biológicas distintas que no se encuentran en otros compuestos similares.
Propiedades
Número CAS |
55099-07-5 |
|---|---|
Fórmula molecular |
C15H13NO4 |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid |
InChI |
InChI=1S/C15H13NO4/c17-13-11-3-1-2-4-12(11)14(18)16(13)10-7-5-9(6-8-10)15(19)20/h1-2,5-8,11-12H,3-4H2,(H,19,20) |
Clave InChI |
XELUDRMLYBRSSE-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-5-[2-(3-methoxyphenyl)acetamido]benzoic acid](/img/structure/B12495716.png)
![N-[(2,2,3,3,7,7,8,8-octamethyl-1,4,6,9-tetraoxa-5lambda~5~-phosphaspiro[4.4]non-5-yl)methyl]-N-(propan-2-yl)propan-2-amine](/img/structure/B12495728.png)

![3-ethyl-N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12495737.png)
![1,17-Dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12495741.png)
![2-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12495743.png)
![Ethyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12495757.png)
![N-(4-methoxyphenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12495766.png)

![2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12495775.png)
![2-acetamido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B12495777.png)
![2-(1H-indol-3-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12495781.png)
![N-(3,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495782.png)
